2,4,5-Tribromotoluene

Environmental Fate Atmospheric Chemistry Flame Retardant Degradation

This non-symmetric isomer (CAS 3278-88-4) enables selective cross-coupling at distinct bromine sites, unattainable with the symmetrical 2,4,6-isomer. Essential for complex multi-functionalized aromatics in pharma, agrochemicals, and advanced materials. Also serves as a reference standard and model compound for monocyclic aromatic flame retardant research.

Molecular Formula C7H5Br3
Molecular Weight 328.83 g/mol
CAS No. 3278-88-4
Cat. No. B1295338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromotoluene
CAS3278-88-4
Molecular FormulaC7H5Br3
Molecular Weight328.83 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)Br)Br
InChIInChI=1S/C7H5Br3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
InChIKeyKZZJNNUPNNBCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromotoluene (CAS 3278-88-4): A Differentiated Tri-Brominated Aromatic Building Block for Advanced Synthesis and Material Science


2,4,5-Tribromotoluene (CAS 3278-88-4) is a halogenated aromatic compound, a derivative of toluene substituted with three bromine atoms at the 2, 4, and 5 positions of the benzene ring [1]. This specific substitution pattern, characterized by adjacent (2,4) and non-symmetric (5) bromination, imparts distinct steric and electronic properties that dictate its reactivity and ultimate application in organic synthesis [1]. As a polybrominated aromatic, it serves as a versatile intermediate for the construction of complex molecules and has been identified as a member of the monocyclic aromatic flame retardant (FR) class, which are used as substitutes for legacy FRs like polybrominated diphenyl ethers (PBDEs) [2].

2,4,5-Tribromotoluene (CAS 3278-88-4) is Not Interchangeable: How Its Asymmetric 2,4,5-Substitution Pattern Dictates Reactivity and Application Outcomes


The procurement decision for 2,4,5-tribromotoluene cannot be simplified to a generic substitution with other tribromotoluene isomers, such as the more readily formed 2,4,6-tribromotoluene [1]. The specific, non-symmetric 2,4,5-substitution pattern creates a unique electronic and steric landscape that fundamentally alters its reactivity and the types of reactions it can undergo compared to its 2,4,6-isomer . This is not a matter of minor variation; the difference in substitution directly impacts regioselectivity in subsequent transformations, the compound's performance in applications like flame retardancy, and its ultimate environmental fate, as evidenced by its distinct kinetic behavior with atmospheric radicals [2]. Substituting with a different isomer would compromise the intended synthetic pathway, alter the properties of a final material, and potentially change the toxicological or environmental profile of a degradation product.

2,4,5-Tribromotoluene (CAS 3278-88-4): Comparative Performance Evidence for Informed Scientific Selection


Atmospheric Persistence: 2,4,5-Tribromotoluene vs. Pentabromotoluene in OH Radical Reaction Kinetics

The atmospheric persistence of brominated compounds, a critical factor in environmental impact assessment, can be inferred from their reaction rate with hydroxyl (OH) radicals. For 2,4,5-tribromotoluene, the rate constant for reaction with OH radicals is 1.69 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This represents a significantly faster reaction rate compared to the closely related flame retardant pentabromotoluene (PBT), which has a rate constant of 6.46 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ under the same conditions [1].

Environmental Fate Atmospheric Chemistry Flame Retardant Degradation

Regiochemical Control in Synthesis: Distinctive Reactivity Arising from the 2,4,5-Substitution Pattern of Tribromotoluene

The 2,4,5-substitution pattern of this tribromotoluene confers unique steric and electronic properties that are distinct from the more symmetrical 2,4,6-tribromotoluene . In the 2,4,5-isomer, the presence of adjacent bromine atoms (positions 2 and 4) and a non-adjacent bromine (position 5) creates a gradient of reactivity across the aromatic ring. This allows for selective, sequential functionalization—for example, via cross-coupling reactions—that is not achievable with the 2,4,6-isomer where all three bromine atoms are in equivalent, sterically hindered positions relative to the methyl group.

Organic Synthesis Cross-Coupling Regioselectivity

Physical Property Differentiation: Melting Point and Density of 2,4,5-Tribromotoluene vs. 2,4,6-Isomer

The distinct molecular packing resulting from the 2,4,5-substitution pattern leads to measurable differences in physical properties compared to its 2,4,6-isomer. 2,4,5-Tribromotoluene has a reported melting point of 112-114 °C and a predicted density of 2.131±0.06 g/cm³ . In contrast, 2,4,6-tribromotoluene is reported to have a significantly higher melting point and density, with a melting point of approximately 149-151 °C and a density of ~2.479 g/cm³ [1].

Material Science Physical Chemistry Analytical Standard

Computational Prediction of Physicochemical Profile: Lipophilicity (XLogP3) of 2,4,5-Tribromotoluene

The lipophilicity of a compound is a key determinant of its behavior in biological systems and its environmental partitioning. The predicted partition coefficient (XLogP3) for 2,4,5-tribromotoluene is 4.4 [1]. While a direct comparison to a closely related analog is not provided in the source, this value establishes a quantitative baseline for its hydrophobicity, which is directly relevant for predicting its absorption, distribution, and potential for bioaccumulation.

Computational Chemistry Drug Discovery ADME Properties

2,4,5-Tribromotoluene (CAS 3278-88-4): Evidence-Based Applications in Advanced Synthesis and Environmental Science


Use as a Key Intermediate for the Synthesis of Complex Molecules Requiring Regioselective Functionalization

Researchers should select 2,4,5-tribromotoluene as a building block when a synthetic route demands differential reactivity at the halogen sites. The distinct electronic and steric environments of the bromine atoms in the 2,4,5-substitution pattern [1] enable controlled, stepwise modifications—such as sequential Suzuki or other cross-coupling reactions—that are not feasible with the symmetrical 2,4,6-isomer. This allows for the convergent synthesis of complex, multi-functionalized aromatic cores for pharmaceuticals, agrochemicals, and advanced materials.

Model Compound for Investigating the Environmental Fate and Atmospheric Chemistry of Brominated Flame Retardants

As a representative of the monocyclic aromatic flame retardant class [1], 2,4,5-tribromotoluene is a valuable model compound for environmental chemistry studies. Its experimentally determined kinetic data, such as the rate constant for reaction with OH radicals (1.69 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [1], makes it useful for developing and validating computational models that predict the atmospheric lifetime and degradation pathways of related brominated flame retardants like pentabromotoluene (PBT).

Reference Standard for Analytical Method Development and Material Characterization

The well-defined physical properties of 2,4,5-tribromotoluene, including its specific melting point range (112-114 °C) [1], make it a suitable reference standard for analytical chemistry. It can be used to calibrate instruments like differential scanning calorimeters (DSC) and gas chromatographs (GC), or to serve as a marker for identifying and quantifying similar brominated compounds in complex environmental or industrial samples.

Precursor for the Development of Next-Generation Flame Retardant Formulations

Given that monocyclic aromatic flame retardants are being developed as substitutes for legacy, more persistent FRs like PBDEs [1], 2,4,5-tribromotoluene can serve as a synthetic precursor or a model for this class. Its distinct physical properties and kinetic profile, compared to analogs like pentabromotoluene, provide a basis for designing new materials with potentially improved performance and a better environmental footprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Tribromotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.